5-Fluoro-N-(3-hydroxybenzyl)-1H-indole-2-carboxamide
5-Fluoro-N-(3-hydroxybenzyl)-1H-indole-2-carboxamide
KX1-004 is an Src-protein tyrosine kinase inhibitor to reduce cisplatin ototoxicity while preserving its antitumor effect. KX1-004 has been used to protect the cochlea from hazardous noise.
Brand Name:
Vulcanchem
CAS No.:
518058-84-9
VCID:
VC0548109
InChI:
InChI=1S/C16H13FN2O2/c17-12-4-5-14-11(7-12)8-15(19-14)16(21)18-9-10-2-1-3-13(20)6-10/h1-8,19-20H,9H2,(H,18,21)
SMILES:
C1=CC(=CC(=C1)O)CNC(=O)C2=CC3=C(N2)C=CC(=C3)F
Molecular Formula:
C16H13FN2O2
Molecular Weight:
284.28 g/mol
5-Fluoro-N-(3-hydroxybenzyl)-1H-indole-2-carboxamide
CAS No.: 518058-84-9
Inhibitors
VCID: VC0548109
Molecular Formula: C16H13FN2O2
Molecular Weight: 284.28 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 518058-84-9 |
---|---|
Product Name | 5-Fluoro-N-(3-hydroxybenzyl)-1H-indole-2-carboxamide |
Molecular Formula | C16H13FN2O2 |
Molecular Weight | 284.28 g/mol |
IUPAC Name | 5-fluoro-N-[(3-hydroxyphenyl)methyl]-1H-indole-2-carboxamide |
Standard InChI | InChI=1S/C16H13FN2O2/c17-12-4-5-14-11(7-12)8-15(19-14)16(21)18-9-10-2-1-3-13(20)6-10/h1-8,19-20H,9H2,(H,18,21) |
Standard InChIKey | TUIHIKXCMCXXJG-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)O)CNC(=O)C2=CC3=C(N2)C=CC(=C3)F |
Canonical SMILES | C1=CC(=CC(=C1)O)CNC(=O)C2=CC3=C(N2)C=CC(=C3)F |
Appearance | white solid powder |
Description | KX1-004 is an Src-protein tyrosine kinase inhibitor to reduce cisplatin ototoxicity while preserving its antitumor effect. KX1-004 has been used to protect the cochlea from hazardous noise. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | KX1004; KX 1004; KX1-004. |
Reference | 1: Fetoni AR, Bielefeld EC, Paludetti G, Nicotera T, Henderson D. A putative role of p53 pathway against impulse noise induced damage as demonstrated by protection with pifithrin-alpha and a Src inhibitor. Neurosci Res. 2014 Apr-May;81-82:30-7. doi: 10.1016/j.neures.2014.01.006. Epub 2014 Jan 25. PubMed PMID: 24472721. 2: Bielefeld EC, Tanaka C, Chen GD, Coling D, Li M, Henderson D, Fetoni AR. An Src-protein tyrosine kinase inhibitor to reduce cisplatin ototoxicity while preserving its antitumor effect. Anticancer Drugs. 2013 Jan;24(1):43-51. doi: 10.1097/CAD.0b013e32835739fd. PubMed PMID: 22828384. 3: Bielefeld EC, Hangauer D, Henderson D. Protection from impulse noise-induced hearing loss with novel Src-protein tyrosine kinase inhibitors. Neurosci Res. 2011 Dec;71(4):348-54. doi: 10.1016/j.neures.2011.07.1836. Epub 2011 Aug 5. PubMed PMID: 21840347; PubMed Central PMCID: PMC3210387. 4: Bielefeld EC, Wantuck R, Henderson D. Postexposure treatment with a Src-PTK inhibitor in combination with N-l-acetyl cysteine to reduce noise-induced hearing loss. Noise Health. 2011 Jul-Aug;13(53):292-8. doi: 10.4103/1463-1741.82962. PubMed PMID: 21768733. 5: Bielefeld EC, Hynes S, Pryznosch D, Liu J, Coleman JK, Henderson D. A comparison of the protective effects of systemic administration of a pro-glutathione drug and a Src-PTK inhibitor against noise-induced hearing loss. Noise Health. 2005 Oct-Dec;7(29):24-30. PubMed PMID: 17478966. 6: Harris KC, Hu B, Hangauer D, Henderson D. Prevention of noise-induced hearing loss with Src-PTK inhibitors. Hear Res. 2005 Oct;208(1-2):14-25. Epub 2005 Jun 13. PubMed PMID: 15950415. |
PubChem Compound | 21014417 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume